

SiR-Tetrazine for Live-Cell Imaging: An In-depth Technical Guide

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Compound of Interest

Compound Name: SiR-tetrazine

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Introduction

Silicon-rhodamine tetrazine (**SiR-tetrazine**) has emerged as a powerful tool in the field of live-cell imaging, offering researchers the ability to visualize and track biomolecules with high specificity and resolution. This fluorogenic probe belongs to the class of bioorthogonal reagents, which allow for chemical reactions to occur within living systems without interfering with native biochemical processes.[1] **SiR-tetrazine**'s far-red spectral properties, cell permeability, and compatibility with advanced imaging techniques make it an invaluable asset for a wide range of applications, from fundamental cell biology to drug discovery.[2]

This technical guide provides a comprehensive overview of **SiR-tetrazine**, including its core properties, detailed experimental protocols for its use in live-cell imaging, and its applications in cutting-edge research.

Core Properties of SiR-Tetrazine

SiR-tetrazine is a derivative of the silicon rhodamine (SiR) fluorophore, functionalized with a tetrazine moiety.[2] This unique structure endows it with several key features that are advantageous for live-cell imaging. The molecule is cell-permeable and exhibits fluorogenic character, meaning its fluorescence is significantly enhanced upon reaction with its target.[2][3] This "turn-on" property minimizes background fluorescence from unreacted probes, often eliminating the need for wash steps.[4]

The far-red excitation and emission profiles of **SiR-tetrazine** are particularly beneficial as they reduce phototoxicity and cellular autofluorescence, leading to improved signal-to-noise ratios. [2] Furthermore, its high photostability and compatibility with super-resolution microscopy techniques such as STED, SIM, and STORM allow for imaging at resolutions beyond the diffraction limit of light.[2]

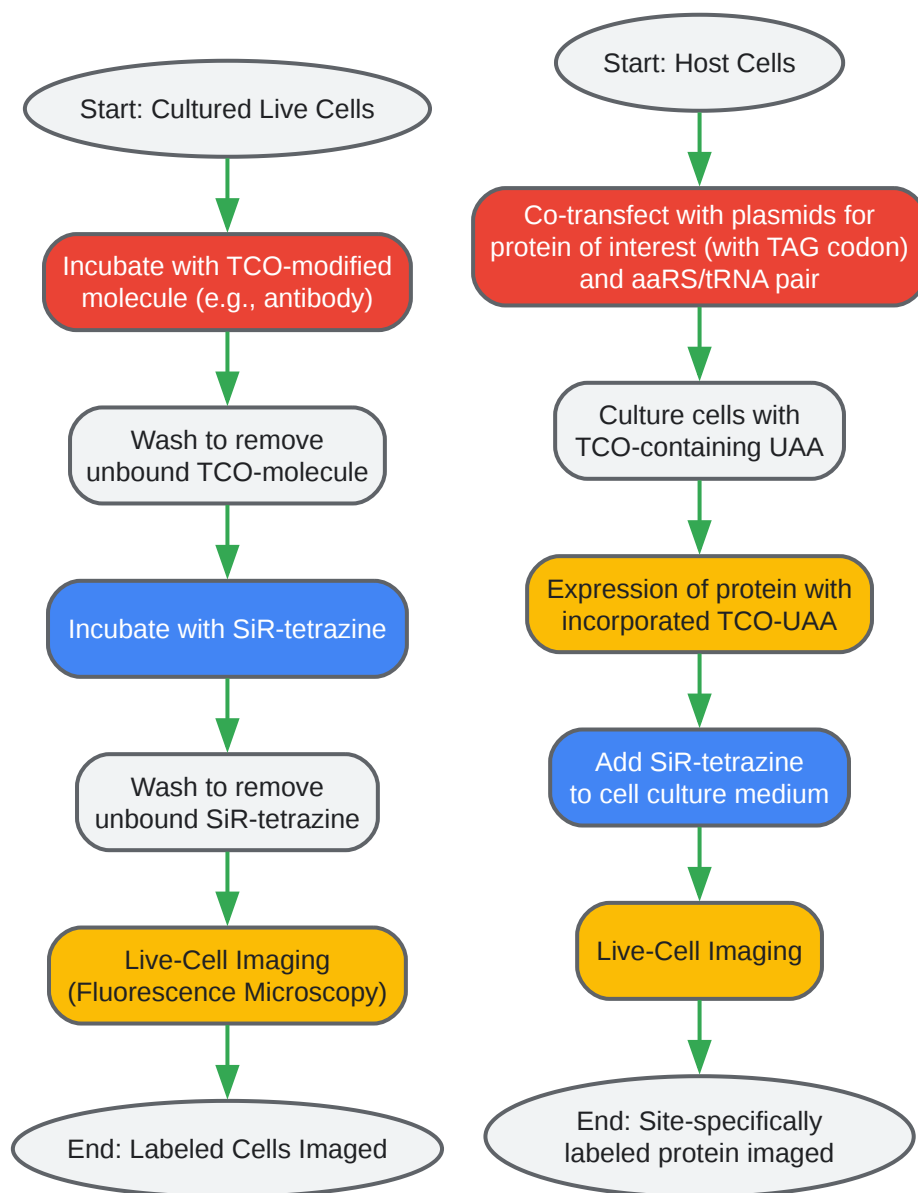
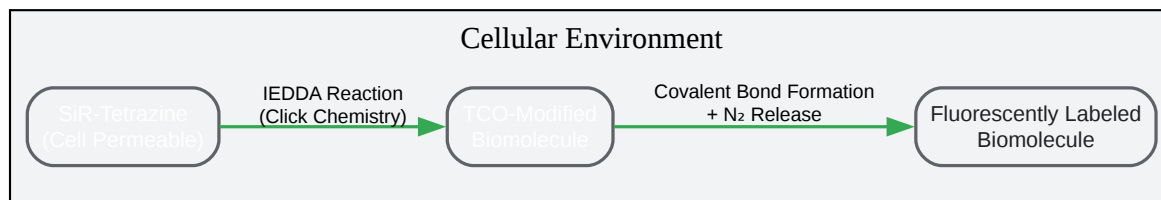
The following table summarizes the key quantitative properties of **SiR-tetrazine**:

Property	Value	Reference
Absorption Maximum (λ_{abs})	652 nm	[2][3]
Emission Maximum (λ_{em})	674 nm	[2][3]
Molar Extinction Coefficient (ϵ)	$1.0 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[2][3]
Molecular Weight (MW)	641.8 g/mol	[2]
Quantum Yield	Variable upon reaction	
Photostability	High	[2]

Mechanism of Action: The Bioorthogonal Reaction

The utility of **SiR-tetrazine** in live-cell imaging is centered around its participation in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.[4][5] This bioorthogonal "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst.[4][5] The reaction is irreversible due to the release of nitrogen gas, which drives the reaction to completion.[6]

This specific and rapid ligation allows for the precise labeling of biomolecules that have been pre-functionalized with a TCO group. This can be achieved through genetic encoding of unnatural amino acids containing a TCO moiety or by conjugating TCO to antibodies or small molecules that target specific cellular components.



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